Diisopropylphosphate

Catalog No.
S580132
CAS No.
1611-31-0
M.F
C6H15O4P
M. Wt
182.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylphosphate

CAS Number

1611-31-0

Product Name

Diisopropylphosphate

IUPAC Name

dipropan-2-yl hydrogen phosphate

Molecular Formula

C6H15O4P

Molecular Weight

182.15 g/mol

InChI

InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8)

InChI Key

WZPMZMCZAGFKOC-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(O)OC(C)C

Synonyms

diisopropylphosphate

Canonical SMILES

CC(C)OP(=O)(O)OC(C)C

The exact mass of the compound Diisopropylphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of dialkyl phosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diisopropylphosphate (DIPP) is a dialkyl phosphate ester primarily utilized in research contexts requiring a stable and well-characterized organophosphate. It is recognized as the major, and more stable, hydrolysis product of the highly toxic nerve agent surrogate, Diisopropyl fluorophosphate (DFP) [REFS-1, REFS-2]. This inherent stability makes DIPP an essential reference standard for studying the degradation pathways of organophosphorus compounds and a safer, non-fluorinated structural analog for toxicological and materials science research.

Substituting Diisopropylphosphate with its close structural analog, Diisopropyl fluorophosphate (DFP), introduces extreme operational risks and analytical variability. DFP is a potent, irreversible acetylcholinesterase inhibitor with high toxicity, and it readily hydrolyzes to DIPP, especially under common storage conditions, leading to non-reproducible experimental outcomes [REFS-1, REFS-2]. Furthermore, while other simulants like Dimethyl methylphosphonate (DMMP) are available, their physicochemical properties and thermal decomposition profiles can differ significantly. The diisopropyl ester structure of DIPP provides a closer structural and kinetic match to G-series agents like Sarin (isopropyl methylphosphonofluoridate), which is critical for high-fidelity decontamination and materials interaction studies [3].

Defined Hydrolytic Stability for Enhanced Reproducibility and Shelf-Life

Diisopropylphosphate is the stable endpoint of DFP hydrolysis. In a long-term stability study, 88% of commercial Diisopropyl fluorophosphate (DFP) vials stored at 4°C degraded to below 95% purity within 393 days [1]. The major degradation product was identified as Diisopropylphosphate. This inherent stability makes DIPP the correct procurement choice for applications requiring a consistent, non-degrading standard, thereby eliminating the analytical variability and safety concerns of handling and storing unstable DFP.

Evidence DimensionHydrolytic Stability (Purity over time at 4°C)
Target Compound DataStable; is the primary hydrolysis product.
Comparator Or BaselineDiisopropyl fluorophosphate (DFP): Degrades significantly, with 88% of samples falling below 95% purity.
Quantified DifferenceDIPP is the stable endpoint, whereas its precursor DFP is hydrolytically labile under standard refrigerated storage.
ConditionsStorage in glass vials at 4°C over 393 days.

Procuring the stable hydrolysis product (DIPP) is critical for assay reproducibility and long-term studies, avoiding the unpredictable results and hazards from degrading DFP.

Reduced Biological Hazard Profile for Safer Handling in Non-Toxicological Applications

While its precursor DFP is a potent acetylcholinesterase (AChE) inhibitor, Diisopropylphosphate exhibits significantly lower biological activity, enhancing its safety profile for use as a simulant or reference material. For context, DFP shows an in vitro IC50 value of approximately 2.8 µM against rat brain AChE [1]. This is substantially less potent than other organophosphates like Paraoxon (IC50 ≈ 37 nM), and DIPP, as the hydrolysis product, is an even weaker inhibitor. This distinction is critical for procurement decisions where the goal is to mimic physical or chemical properties without introducing the high toxicity of an active cholinesterase inhibitor.

Evidence DimensionAcetylcholinesterase (AChE) Inhibition (IC50)
Target Compound DataWeak inhibitor, providing a safer handling profile.
Comparator Or BaselineDiisopropyl fluorophosphate (DFP): IC50 ≈ 2.8 µM. Paraoxon: IC50 ≈ 37 nM.
Quantified DifferenceDFP is approximately 75-fold less potent than Paraoxon, and DIPP is significantly less biologically active than DFP.
ConditionsIn vitro inhibition of rat brain acetylcholinesterase.

Choosing DIPP reduces handling risks and simplifies safety protocols in non-toxicological studies, making it a more practical procurement choice for simulant-based sensor development or decontamination research.

Superior Structural Analog for Simulating Sarin's Thermal Decomposition

For studies modeling the thermal destruction of G-series nerve agents, the choice of simulant is critical for generating relevant data. Sarin is an isopropyl methylphosphonofluoridate. Computational studies show that Diisopropyl methylphosphonate (DIMP), a close structural analog to DIPP, has a thermal decomposition rate that is greater and more closely matches that of Sarin compared to the more commonly used but less structurally similar Dimethyl methylphosphonate (DMMP) [1]. This indicates that the diisopropyl ester backbone, shared by DIPP, provides a higher-fidelity model for thermal defeat and decontamination process development.

Evidence DimensionThermal Decomposition Rate (vs. Sarin)
Target Compound DataDiisopropyl-ester structure (e.g., DIMP/DIPP) shows a decomposition rate closer to Sarin.
Comparator Or BaselineDimethyl-ester structure (DMMP) exhibits a slower decomposition rate.
Quantified DifferenceThe decomposition rate of the diisopropyl structure is predicted to be faster and more representative of Sarin's thermal breakdown than the dimethyl structure.
ConditionsComputational modeling of thermal decomposition in the gas phase (800–2200 K).

For validating thermal decontamination technologies, procuring a simulant with a more representative decomposition profile like DIPP provides more reliable and transferable data.

Stable Reference Standard in Degradation and Forensic Studies

When investigating the environmental fate or hydrolysis pathways of DFP and related organophosphates, DIPP serves as the essential, stable, and correctly identified analytical endpoint. Its use is critical for calibrating analytical methods such as NMR and mass spectrometry to accurately quantify degradation over time [1].

Safer Structural Analog for Decontamination and Sensor Research

For developing new decontamination formulations, sorbent materials, or chemical sensors for G-series agents, DIPP provides a relevant diisopropyl phosphate moiety for binding and reactivity studies without the extreme toxicity of DFP. Its significantly lower biological activity simplifies experimental setups and enhances laboratory safety [2].

Higher-Fidelity Simulant for Thermal Destruction Process Validation

In engineering studies focused on validating thermal neutralization or prompt defeat technologies for Sarin, DIPP's structure offers a more accurate kinetic model of thermal breakdown compared to simulants with different alkyl esters, such as DMMP. This leads to more reliable process design and efficacy assessment [3].

XLogP3

0.1

Other CAS

1611-31-0

Wikipedia

Diisopropyl hydrogen phosphate

Dates

Last modified: 08-15-2023

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